molecular formula C12H11N3O4S B2557155 4-nitro-N-(pyridin-3-ylmethyl)benzenesulfonamide CAS No. 312614-98-5

4-nitro-N-(pyridin-3-ylmethyl)benzenesulfonamide

Cat. No.: B2557155
CAS No.: 312614-98-5
M. Wt: 293.3
InChI Key: WRWKDMAHPWRIBY-UHFFFAOYSA-N
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Description

4-Nitro-N-(pyridin-3-ylmethyl)benzenesulfonamide is a sulfonamide derivative characterized by a nitro-substituted benzene ring and a pyridin-3-ylmethylamine moiety. Sulfonamides are widely studied for their diverse applications in medicinal chemistry, including enzyme inhibition and antimicrobial activity . The pyridinylmethyl substituent introduces a heteroaromatic system, which may contribute to hydrogen bonding or π-π stacking interactions.

Properties

IUPAC Name

4-nitro-N-(pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4S/c16-15(17)11-3-5-12(6-4-11)20(18,19)14-9-10-2-1-7-13-8-10/h1-8,14H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWKDMAHPWRIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with pyridin-3-ylmethanamine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(pyridin-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 4-amino-N-(pyridin-3-ylmethyl)benzenesulfonamide.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the pyridine ring.

Scientific Research Applications

4-nitro-N-(pyridin-3-ylmethyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-nitro-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a sulfonamide derivative, it can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The nitro group may also contribute to its biological activity by undergoing bioreductive activation, forming reactive intermediates that can damage cellular components .

Comparison with Similar Compounds

4-Nitro-N-(2-trichloromethylquinazolin-4-yl)benzenesulfonamide

  • Substituent : Quinazolin-4-yl with a trichloromethyl group.
  • The trichloromethyl group enhances lipophilicity compared to the pyridinylmethyl group in the target compound.
  • Physicochemical Properties: Melting point (250°C) is notably higher than other analogs, likely due to enhanced crystallinity from the trichloromethyl group .

4-Nitro-N-(2-phenoxyphenyl)benzenesulfonamide (8)

  • Substituent: 2-Phenoxyphenyl group.
  • Key Differences: The phenoxy group introduces an ether linkage, enabling hydrogen bond acceptance. The absence of a nitrogen heterocycle reduces basicity compared to the pyridinylmethyl group.

N-(2-Aminophenyl)-4-nitro-N-(4-phenylbut-3-yn-2-yl)benzenesulfonamide

  • Substituent: Aminophenyl and phenylbutynyl groups.
  • Key Differences: The amino group increases hydrogen bonding capacity, while the phenylbutynyl group introduces alkyne reactivity (e.g., cycloadditions). This compound’s lower yield (43%) suggests synthetic challenges compared to simpler analogs .

4-Nitro-N-(o-tolyl)benzenesulfonamide (1m)

  • Substituent : o-Tolyl group.
  • Its lower melting point (152°C) reflects weaker intermolecular forces compared to halogenated analogs .

Physicochemical and Spectroscopic Comparisons

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Spectroscopic Data (¹H NMR, δ ppm) Reference
4-Nitro-N-(pyridin-3-ylmethyl)benzenesulfonamide C₁₂H₁₁N₃O₄S 293.30 Not reported Not available
4-Nitro-N-(2-trichloromethylquinazolin-4-yl)benzenesulfonamide C₁₅H₉Cl₃N₄O₄S 445.67 250 8.30–8.20 (m, 5H), 7.78–7.71 (m, 2H)
4-Nitro-N-(o-tolyl)benzenesulfonamide (1m) C₁₃H₁₂N₂O₄S 292.31 152 8.28 (d, J = 8.8 Hz, 2H), 7.90 (d, J = 8.8 Hz, 2H)
4-Amino-N-3-pyridinylbenzenesulfonamide C₁₁H₁₁N₃O₂S 265.29 Not reported Not available (HRMS: [M+H]⁺ 265.06)

Reactivity and Functionalization

  • Alkyne-Containing Analogs : Compounds like 4-nitro-N-(3-methylbut-2-en-1-yl)-N-(prop-2-yn-1-yl)benzenesulfonamide (CAS: 1147121-55-8) may undergo cycloaddition or polymerization due to unsaturated bonds .

Biological Activity

4-Nitro-N-(pyridin-3-ylmethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H12N2O4S
  • Molecular Weight : 284.30 g/mol

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies, revealing its potential as an antibacterial and anticancer agent.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against various bacterial strains. A study reported that it showed notable inhibition against Staphylococcus aureus and Klebsiella pneumoniae.

Bacterial Strain Inhibition (%)
Staphylococcus aureus80.69%
Klebsiella pneumoniae79.46%

These results suggest that the compound may interfere with bacterial growth by inhibiting key metabolic pathways, possibly through enzyme inhibition mechanisms similar to those observed in other benzenesulfonamides .

Antifungal Activity

In addition to its antibacterial effects, this compound has also been evaluated for antifungal activity. Studies have shown moderate efficacy against common fungal pathogens, making it a candidate for further exploration in antifungal therapies.

Anticancer Activity

One of the most promising aspects of this compound is its potential anticancer activity. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (a breast cancer cell line). The compound led to a significant increase in Annexin V-FITC positive cells, indicating enhanced apoptotic activity.

Cell Line Apoptosis Induction (%)
MDA-MB-23122-fold increase

This apoptosis induction suggests that the compound may target specific pathways involved in cancer cell survival and proliferation .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. For instance, studies have shown that similar compounds can inhibit carbonic anhydrases (CAs), which play critical roles in tumor growth and bacterial metabolism . Molecular docking studies suggest favorable binding interactions with these targets, providing insights into its potential therapeutic applications.

Case Studies and Research Findings

Several case studies highlight the diverse applications of this compound:

  • Enzyme Inhibition : A study demonstrated that related sulfonamides could inhibit carbonic anhydrase IX with high selectivity, suggesting similar potential for this compound.
  • Cellular Uptake Studies : Utilizing HPLC methods, researchers tracked the cellular uptake of the compound in MDA-MB-231 cells, confirming effective internalization and subsequent biological activity.
  • Antibacterial Efficacy : Comparative studies showed that this compound outperformed several standard antibiotics in inhibiting bacterial growth at lower concentrations.

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